N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide
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Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The intermediate products are then purified and characterized using techniques like IR, NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new benzothiazole derivatives with modified functional groups.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar in structure but with different substituents, leading to varied biological activities.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Another benzothiazole derivative with distinct functional groups and applications.
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylsulfamoyl group and the fluorine atom enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWDJCLUJBAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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